molecular formula C13H11BClNO3 B15239366 3-(3-Chlorophenylcarbamoyl)phenylboronic acid

3-(3-Chlorophenylcarbamoyl)phenylboronic acid

Cat. No.: B15239366
M. Wt: 275.50 g/mol
InChI Key: HNSIRWOJCADQEJ-UHFFFAOYSA-N
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Description

3-(3-Chlorophenylcarbamoyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 3-chlorophenylcarbamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenylcarbamoyl)phenylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenylcarbamoyl)phenylboronic acid can undergo various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., ethanol or water).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenylcarbamoyl)phenylboronic acid in the Suzuki-Miyaura coupling reaction involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chlorophenylcarbamoyl)phenylboronic acid is unique due to the presence of the 3-chlorophenylcarbamoyl group, which can impart specific reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules and in the development of new materials and biological probes.

Properties

Molecular Formula

C13H11BClNO3

Molecular Weight

275.50 g/mol

IUPAC Name

[3-[(3-chlorophenyl)carbamoyl]phenyl]boronic acid

InChI

InChI=1S/C13H11BClNO3/c15-11-5-2-6-12(8-11)16-13(17)9-3-1-4-10(7-9)14(18)19/h1-8,18-19H,(H,16,17)

InChI Key

HNSIRWOJCADQEJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)Cl)(O)O

Origin of Product

United States

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